N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole ring linked via a carboxamide group to a 4-methyl-1,2,3-thiadiazole moiety. The 2-methoxyethyl substituent on the oxadiazole ring distinguishes it from structurally related analogs. Its synthesis likely follows established routes for thiadiazole-carboxamide derivatives, such as coupling amines with activated carboxylic acid intermediates using reagents like EDCI or HOBt . The 4-methyl-1,2,3-thiadiazole-5-carboxylate intermediate may be derived from nitrile precursors, as seen in analogous syntheses . This compound’s design combines pharmacologically relevant motifs: 1,3,4-oxadiazoles are known for metabolic stability, while thiadiazoles often exhibit bioactivity in antimicrobial or anticancer contexts .
Properties
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3S/c1-5-7(18-14-11-5)8(15)10-9-13-12-6(17-9)3-4-16-2/h3-4H2,1-2H3,(H,10,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOYEBJDPDKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(O2)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Methyl Carbazate
- Reactants : Dimethyl carbonate (9 g, 0.1 mol) and 85% hydrazine hydrate (5.4 mL, 0.095 mol).
- Conditions : Reflux at 50°C for 20 minutes, followed by stirring at 25°C for 20 hours.
- Workup : Remove methanol and water via vacuum distillation; recrystallize from ethanol.
- Yield : 95% (8.1 g).
Cyclization to 4-Methyl-1,2,3-Thiadiazole-5-Carbonyl Chloride
- Treat methyl carbazate with phosphorus pentachloride (PCl₅) at 50°C to form the acid chloride.
- Distill excess phosphorus oxychloride (POCl₃) under reduced pressure.
- Critical Parameter : Strict temperature control prevents decomposition.
Synthesis of 5-(2-Methoxyethyl)-1,3,4-Oxadiazol-2-Amine
Hydrazide Formation
- Reactants : 2-Methoxyethyl hydrazine and substituted carboxylic acid (e.g., acetic acid).
- Conditions : Reflux in benzene for 5 hours, monitored by TLC (chloroform:hexane, 2:3).
- Intermediate : Ethyl 2-(2-acetamidophenoxy)acetate.
Oxadiazole Cyclization
- Reagents : Thiosemicarbazide in alkaline medium (e.g., NaOH).
- Conditions : Reflux at 150–160°C for 3 hours.
- Yield : 70–77% after recrystallization from ethanol.
Amide Coupling of Heterocyclic Moieties
Activation of Thiadiazole Carbonyl Chloride
- React 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with oxadiazol-2-amine in dry pyridine.
- Stoichiometry : 1:1 molar ratio.
- Conditions : Stir at 0–5°C for 4 hours, then room temperature for 12 hours.
Workup and Purification
- Quenching : Add crushed ice, extract with ethyl acetate.
- Purification : Column chromatography (silica gel, ethyl acetate:hexane, 1:2).
- Yield : 68–72%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Optimization Challenges and Solutions
Regioselectivity in Oxadiazole Formation
Amide Coupling Efficiency
Comparative Synthetic Routes
Industrial Scalability Considerations
- Cost Drivers : PCl₅ (corrosive, hazardous) vs. SOCl₂ (cheaper, milder).
- Green Chemistry Alternatives : Enzymatic amidation for lower E-factor.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for various diseases.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are outlined below:
- Conversely, aryl groups (e.g., in CAS 223580-51-6) may confer greater lipophilicity and membrane permeability .
Physicochemical Properties
Biological Activity
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that integrates two significant heterocyclic moieties: 1,3,4-thiadiazole and 1,3,4-oxadiazole. These structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 240.29 g/mol. The presence of the oxadiazole and thiadiazole rings contributes to its pharmacological potential.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with a similar structure exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
- Antifungal Properties : The compound's structure suggests potential antifungal activity as well. Thiadiazole derivatives have been reported to inhibit fungal growth effectively, providing a basis for further exploration in antifungal drug development .
Anticancer Activity
The incorporation of the oxadiazole ring has been linked to anticancer properties:
- Mechanism of Action : Research has shown that compounds with thiadiazole and oxadiazole rings can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .
- Case Study : A derivative similar to this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells) and exhibited IC50 values indicating significant cytotoxicity .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- In Vivo Studies : In animal models, compounds with similar scaffolds have demonstrated reduction in inflammation markers such as TNF-alpha and IL-6 levels. This suggests that this compound may possess similar properties .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
